molecular formula C23H20N2OS2 B2426958 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 393837-33-7

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2426958
CAS No.: 393837-33-7
M. Wt: 404.55
InChI Key: RHVMYBQTLBGVRR-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzothiazole scaffolds are extensively investigated for their ability to interact with multiple biological targets, a approach known as polypharmacology . Specifically, structural analogs of this compound have demonstrated potent activity as dual inhibitors of key enzymatic pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of these targets represents a promising strategy for managing pain and inflammation, with research indicating that such compounds can produce effective antinociception without depressing voluntary locomotor activity—a common side effect of existing analgesic drugs like opioids . Beyond pain research, benzothiazole-based molecules are also prominent in neuroscience research. They are explored as potential therapeutic agents for neurodegenerative conditions, such as Alzheimer's disease, due to their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and to disrupt the aggregation of amyloid-beta peptides . Furthermore, related compounds have been identified as valuable tools in neuropharmacology, acting as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), which helps in elucidating the physiological functions of this receptor . This compound, with its unique propanamide linker and phenylthio moiety, serves as a critical chemical probe for researchers exploring these complex biological mechanisms and developing novel multi-target therapeutic strategies.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c1-16-7-12-20-21(15-16)28-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-27-19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVMYBQTLBGVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the phenyl group and the propanamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-nitrobenzenesulfonamide
  • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-propyl-phenoxy)acetamide

Uniqueness

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is unique due to its specific structural features, such as the combination of a benzo[d]thiazole ring with a phenylthio group and a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration comprising:

  • Benzo[d]thiazole moiety : Known for biological activity.
  • Phenylthio group : Enhances chemical reactivity.
  • Propanamide backbone : Contributes to its stability and interaction potential.

This combination provides distinct chemical properties that make it suitable for various applications in drug development and biochemical research.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell growth, leading to reduced viability.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways associated with tumor progression.

Case Studies

A review of benzothiazole derivatives highlighted the anticancer activities of similar compounds. For instance, derivatives with modifications on the benzothiazole ring exhibited significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (human macrophage) cells, with GI50 values ranging from 0.4 µM to 0.57 µM . This suggests that this compound could exhibit comparable efficacy.

The mechanism by which this compound exerts its effects involves:

  • Binding to Molecular Targets : The compound likely interacts with specific enzymes or receptors, altering their activity and leading to downstream effects in cellular processes.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting a potential mechanism for this compound as well.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound is being explored for anti-inflammatory effects. The presence of the phenylthio group may enhance its ability to modulate inflammatory pathways.

Research Findings

Studies on related compounds indicate that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound may possess similar anti-inflammatory properties.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for several applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer therapies.
  • Biochemical Probes : For studying specific biological pathways in research settings.

Q & A

Q. What are the standard synthetic routes for N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide, and what reaction conditions are critical?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
  • Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .
  • Amide coupling using reagents like DCC or EDC in solvents such as DMF or dichloromethane .
  • Thioether formation via nucleophilic substitution or oxidative coupling, optimized with catalysts like NaOH or HCl .
    Critical parameters include temperature control (60–100°C), solvent polarity, and inert atmospheres to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of:
  • Spectroscopic techniques : ¹H/¹³C NMR to verify functional groups and stereochemistry , IR for amide/thioether bond confirmation .
  • Chromatography : HPLC for purity assessment (>95%) and TLC for reaction monitoring .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using cisplatin as a positive control .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., CDK7) or proteases, measuring IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

  • Methodological Answer:
  • Employ Design of Experiments (DOE) to test variables: solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 0.1–1.0 eq. HCl), and temperature gradients .
  • Use kinetic studies (e.g., in situ IR/NMR) to identify rate-limiting steps and optimize reaction times .
  • Explore microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

Q. How should researchers address contradictions in reported biological activity across structural analogs?

  • Methodological Answer:
  • Conduct comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., methyl vs. methoxy groups) .
  • Perform computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase active sites .
  • Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer:
  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogenation at the phenyl ring) and test activity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity data from analogs .
  • Proteomic profiling : Identify off-target effects via affinity chromatography and LC-MS/MS .

Q. How can target engagement and molecular interactions be validated experimentally?

  • Methodological Answer:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., CDK7) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates post-treatment .
  • CRISPR/Cas9 knockout models : Assess loss of efficacy in cells lacking putative targets .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Forced degradation studies : Expose the compound to pH gradients (1–13), UV light, and elevated temperatures (40–60°C), then quantify degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and analyze metabolites using LC-MS .

Q. What in vivo models are appropriate for toxicity and efficacy profiling?

  • Methodological Answer:
  • Acute toxicity : OECD Guideline 423 in rodents, monitoring mortality and organ histopathology .
  • Xenograft models : Evaluate tumor growth inhibition in nude mice inoculated with patient-derived cancer cells .
  • Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution using radiolabeled compound .

Q. How can mechanistic insights into enzyme inhibition be gained?

  • Methodological Answer:
  • Enzymatic assays : Use fluorogenic substrates (e.g., Z-LYTE™) to determine inhibition modality (competitive/non-competitive) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK7) to identify binding motifs .
  • RNA-seq : Profile transcriptomic changes in treated cells to infer pathway modulation .

Q. What approaches evaluate synergistic effects with existing therapeutics?

  • Methodological Answer:
  • Combination index (CI) analysis : Test with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay method .
  • Reverse-phase protein array (RPPA) : Map signaling pathway activation post-combination treatment .

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